![molecular formula C18H14N2O4 B2402192 5-{[4-(benciloxi)fenil]metileno}-2,4,6(1H,3H,5H)-pirimidinetriona CAS No. 242473-63-8](/img/structure/B2402192.png)
5-{[4-(benciloxi)fenil]metileno}-2,4,6(1H,3H,5H)-pirimidinetriona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a unique structure and interesting chemical properties. This compound has gained attention in various scientific disciplines, particularly in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
This compound has been studied for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Serves as a probe to study enzyme-substrate interactions.
Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: : Used in the manufacture of specialty polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multistep process:
Formation of Pyrimidinetrione Core: : This core is usually synthesized via a condensation reaction involving urea and malonic acid derivatives.
Benzylation Reaction: : The phenolic oxygen of a precursor compound is reacted with benzyl bromide in the presence of a strong base, forming the benzyloxy substituent.
Aldol Condensation: : The final key step involves the condensation of the benzyloxyphenylacetaldehyde with the pyrimidinetrione core under basic conditions to form the methylene bridge.
Industrial Production Methods:
In an industrial setting, these reactions are often conducted in large-scale batch reactors with optimized temperature, pH, and solvent conditions to maximize yield and purity. Common solvents include ethanol, methanol, and DMSO, while catalysts such as potassium tert-butoxide may be used to facilitate reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : It can undergo oxidative cleavage at the methylene bridge under strong oxidizing conditions.
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Catalysts for Substitution: : Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: : Carboxylic acids and ketones.
Reduction Products: : Benzyl alcohol derivatives.
Substitution Products: : Halogenated, alkylated, and nitrated benzyloxy derivatives.
Mecanismo De Acción
The biological activity of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is primarily attributed to its interaction with cellular enzymes and receptors. It can inhibit enzymes involved in the inflammatory response and disrupt cancer cell proliferation pathways by binding to specific molecular targets, causing apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Barbituric Acid Derivatives: : Differ by lacking the benzyloxy group.
Thiobarbiturates: : Sulfur replaces oxygen at the trione sites.
Ureides: : Similar core structure but different side chain substitutions.
This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLKHSBSLHOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
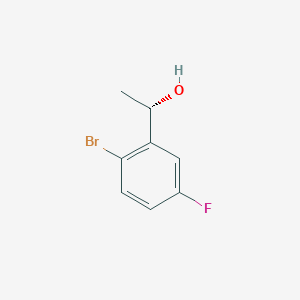
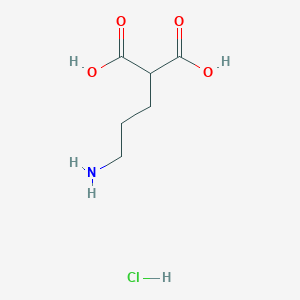
![1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2402111.png)
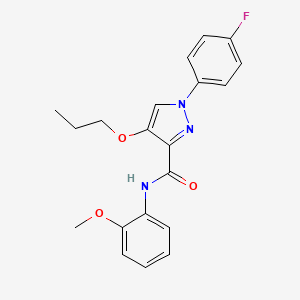
![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)
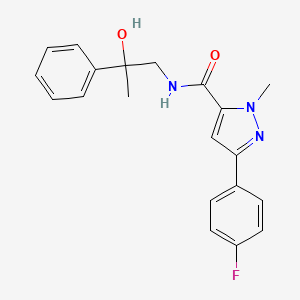
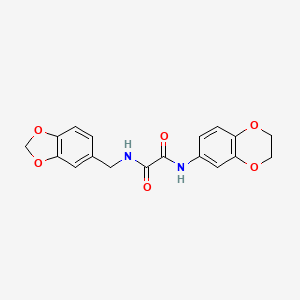
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)
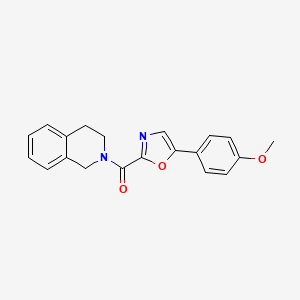
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2402120.png)
![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)
![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)
